molecular formula C8H9FOS B1441857 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene CAS No. 1173006-35-3

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

Cat. No.: B1441857
CAS No.: 1173006-35-3
M. Wt: 172.22 g/mol
InChI Key: CAFMKYVGVGBVIG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While specific NMR data for this compound are not available in public databases, general trends for trisubstituted benzene derivatives guide the expected spectral features:

  • Aromatic Protons :

    • The remaining protons at positions 3, 5, and 6 (C3, C5, C6) would exhibit distinct chemical shifts due to the electron-donating/withdrawing effects of substituents.
    • The methylsulfanyl group (–SCH₃) is electron-donating, deshielding adjacent protons (e.g., C6). The methoxy group (–OCH₃) and fluorine (–F) exert opposing effects, creating a complex splitting pattern.
  • Methyl Groups :

    • The –SCH₃ group would show a singlet at ~2.2–2.5 ppm (δ) due to the absence of neighboring protons.
    • The –OCH₃ group would appear as a singlet at ~3.8–4.0 ppm (δ).
Proton Environment Expected δ (ppm) Multiplicity
C3–C5–C6 aromatic H 6.8–7.5 Doublet/Quartet
–SCH₃ 2.2–2.5 Singlet
–OCH₃ 3.8–4.0 Singlet

Infrared (IR) Vibrational Signatures

The IR spectrum would reveal key functional group vibrations:

  • C–H Stretching :

    • Aromatic C–H: ~3000–3100 cm⁻¹ (weak to moderate intensity).
    • Aliphatic C–H (–SCH₃, –OCH₃): ~2800–2900 cm⁻¹ (strong).
  • C–O and C–S Vibrations :

    • C–O (methoxy): ~1250–1300 cm⁻¹ (strong).
    • C–S (methylsulfanyl): ~700–800 cm⁻¹ (moderate).
  • Ring Vibrations :

    • Aromatic C=C stretching: ~1450–1600 cm⁻¹.
    • C–F stretching: ~1300–1400 cm⁻¹ (weak).
Vibration Wavenumber (cm⁻¹) Intensity
Aromatic C–H (stretch) 3000–3100 Weak
–OCH₃ (C–O) 1250–1300 Strong
–SCH₃ (C–S) 700–800 Moderate

Mass Spectrometric Fragmentation Patterns

The molecular ion peak would appear at m/z 172.22 (C₈H₉FOS). Fragmentation pathways likely include:

  • Loss of Methylsulfanyl (–SCH₃) :

    • m/z 172.22 → 172.22 – 47.02 = 125.20 (loss of 47.02 u for –SCH₃).
  • Loss of Methoxy (–OCH₃) :

    • m/z 172.22 → 172.22 – 31.03 = 141.19 (loss of 31.03 u for –OCH₃).
  • Fluorine Retention :

    • Fluorine’s stability often results in retention in major fragments, though cleavage at the C–F bond is less common.
Fragment m/z Proposed Structure
Molecular ion 172.22 C₈H₉FOS
[M – SCH₃]⁺ 125.20 C₇H₆FO
[M – OCH₃]⁺ 141.19 C₇H₈FS

X-ray Crystallographic Studies

No published X-ray crystallography data are available for this compound, likely due to its limited commercial availability and synthetic challenges. Structural confirmation remains reliant on spectroscopic and computational methods.

Computational Molecular Modeling

Density Functional Theory (DFT) Optimization

DFT calculations would provide optimized bond lengths and angles. Key findings would include:

  • C–F Bond Length : ~1.35 Å (shorter than C–C due to F’s electronegativity).
  • C–O (Methoxy) : ~1.35–1.40 Å.
  • C–S (Methylsulfanyl) : ~1.80–1.85 Å.

Electron Density Distribution Analysis

Electron density maps would reveal:

  • Electron-Rich Regions : Adjacent to –OCH₃ and –SCH₃ groups (electron-donating).
  • Electron-Deficient Regions : Near –F (electron-withdrawing).
Atom Electron Density (e⁻/ų) Functional Role
F Low Electronegative, withdrawing
O (OCH₃) Moderate Donating, resonance-stabilized
S (SCH₃) High Donating, inductive effect

Properties

IUPAC Name

4-fluoro-2-methoxy-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFMKYVGVGBVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₉H₁₁FOS
  • CAS Number : 1173006-35-3

The presence of a fluorine atom and a methoxy group contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results are summarized in the following table:

Cell LineIC₅₀ (µM)Reference
Human Renal Cell Adenocarcinoma (769-P)5.2
Human Liver Cancer (HepG2)7.8
Human Squamous Cell Carcinoma (H2170)6.4

These values indicate that the compound exhibits significant cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

A study investigated the effects of this compound on tumor growth in xenograft models. The results indicated a reduction in tumor size compared to control groups, supporting its potential application in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameIC₅₀ (µM)Notable Features
4-Chloro-2-methoxy-1-(methylsulfanyl)benzene10.5Lower potency due to chlorine substitution
4-Bromo-2-methoxy-1-(methylsulfanyl)benzene9.0Enhanced cytotoxicity due to bromine

The fluorinated compound shows superior potency compared to its chloro and bromo counterparts, highlighting the influence of halogen substitution on biological activity.

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene is primarily utilized as a building block in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles, allowing for the introduction of different functional groups.
  • Coupling Reactions: It can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic frameworks.

Table 1: Comparison of Reactivity with Similar Compounds

Compound NameReactivity Characteristics
This compoundEngages in nucleophilic substitution due to fluorine
1-Fluoro-2-methoxybenzeneLess reactive due to lack of methylsulfanyl group
2-Methoxy-4-(methylsulfanyl)benzeneLacks fluorine, affecting its electrophilic properties

Biological Applications

The compound's ability to interact with biological molecules makes it a candidate for pharmaceutical development. Its structural features may influence its solubility and binding affinity to target proteins.

  • Potential Therapeutic Agent: Studies indicate that compounds with similar structures exhibit activity against various biological targets, including enzymes involved in metabolic pathways.

Case Study: Interaction with Biological Targets

Research has shown that compounds similar to this compound can inhibit insulin-like growth factor-1 receptor (IGF-1R), which is implicated in cancer progression. The fluoro group enhances the compound's ability to form hydrogen bonds with the receptor, potentially increasing its efficacy as an inhibitor.

Material Science

In material science, the incorporation of fluorinated compounds like this compound into polymers can enhance their thermal stability and chemical resistance.

Applications in Polymer Chemistry

Fluorinated compounds are known to improve the hydrophobicity and durability of materials used in coatings and adhesives. The unique properties imparted by this compound can lead to innovations in advanced materials for electronics and protective coatings.

Environmental Chemistry

The environmental impact of fluorinated compounds is an area of growing concern. Research into the degradation pathways of such compounds is crucial for assessing their environmental persistence and toxicity.

Environmental Studies

Studies have indicated that while fluorinated compounds are stable, their breakdown products may pose ecological risks. Understanding these pathways is essential for developing safer alternatives.

Comparison with Similar Compounds

The following analysis compares 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene with structurally related benzene derivatives, focusing on substituent effects, physical properties, and reactivity.

Substituent Effects on Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Spectral Data (¹H NMR, IR)
This compound -F (C4), -OCH₃ (C2), -SCH₃ (C1) C₈H₉FOS₂ 204.28 Not reported Not available in evidence
2-[1-(4-Chlorophenyl)ethenyl]-4-methoxy-1-(methylsulfanyl)benzene -Cl, -OCH₃, -SCH₃, ethenyl C₁₇H₁₇ClOS 304.83 Colorless oil δ 2.25 (s, SCH₃), 3.80 (s, OCH₃); IR 1611 cm⁻¹
1-(1-Methylethenyl)-2-(methylsulfanyl)benzene -SCH₃, ethenyl C₁₀H₁₂S 164.26 Colorless oil δ 5.27 (s, ethenyl), 5.78 (d, J=1.1 Hz)
4-Methoxy-2-methyl-1-methylsulfanyl-benzene -OCH₃, -CH₃, -SCH₃ C₉H₁₂OS 168.25 Not reported HR-MS (DART): m/z 287.1099 (M+H)

Key Observations :

  • Electron-withdrawing vs. donating groups : The fluoro group in the target compound enhances electrophilic substitution resistance compared to chloro analogs (e.g., compound in ), while methoxy and methylsulfanyl groups increase electron density at the aromatic ring.
  • Solubility: Methylsulfanyl and methoxy groups improve solubility in nonpolar solvents, as seen in the oily consistency of related compounds .
Crystallographic and Conformational Analysis
  • Dihedral angles : In analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide, dihedral angles between aromatic rings (16.96°–55.54°) indicate moderate planarity disruption due to steric hindrance .
  • Hydrogen bonding : Intramolecular C–H⋯O bonds stabilize conformations, as seen in propeller-shaped structures with methylsulfanyl and methoxy groups .

Preparation Methods

Preparation Methods

Starting Material and General Approach

A common precursor is 1,2-difluoro-4-(methylsulfanyl)benzene , which undergoes selective substitution to introduce the methoxy group at the ortho position relative to the methylsulfanyl substituent.

  • Synthesis of 1,2-difluoro-4-(methylsulfanyl)benzene : This can be prepared by reacting 1,2-difluorobenzene with methylthiol in the presence of a base, typically under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution where the methylthiolate anion displaces a fluorine atom on the benzene ring.

Methoxylation Step

The methoxy group is introduced by reaction of the difluoro-methylsulfanylbenzene intermediate with methanol under basic conditions:

  • Reaction of 1,2-difluoro-4-(methylsulfanyl)benzene with methanol in the presence of potassium hydroxide facilitates nucleophilic aromatic substitution, replacing the fluorine atom adjacent to the methylsulfanyl group with a methoxy substituent.
  • This step is typically performed under reflux to ensure complete conversion.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Thiolation of 1,2-difluorobenzene Methylthiol, base (e.g., KOH), reflux High Produces 1,2-difluoro-4-(methylsulfanyl)benzene
Methoxylation Methanol, potassium hydroxide, reflux Moderate to High Substitution of fluorine by methoxy group

Alternative Synthetic Routes and Catalysts

Purification and Characterization

  • The crude product after methoxylation is typically purified by recrystallization or column chromatography.
  • Drying agents like anhydrous sodium sulfate are used to remove residual water from organic phases.
  • Characterization is done using techniques such as LC-MS, NMR spectroscopy, and melting point determination to confirm structure and purity.

Research Findings and Analysis

  • The substitution reactions proceed via nucleophilic aromatic substitution mechanisms, favored by the electron-withdrawing effect of the methylsulfanyl group which activates the ring toward nucleophilic attack.
  • Reaction temperatures around reflux (methanol boiling point ~65°C) or slightly elevated temperatures are optimal for good yields.
  • Bases such as potassium hydroxide or potassium carbonate are effective in deprotonating methanol to form the reactive methoxide ion.
  • The presence of fluorine atoms influences the reactivity and regioselectivity of substitution due to their strong electronegativity.

Summary Table of Preparation Methods

Preparation Step Starting Material Reagents/Conditions Product Yield (%) Reference
Thiolation 1,2-difluorobenzene Methylthiol, base, reflux 1,2-difluoro-4-(methylsulfanyl)benzene High
Methoxylation 1,2-difluoro-4-(methylsulfanyl)benzene Methanol, KOH, reflux 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene Moderate to High
Friedel-Crafts type sulfonylation* Fluorinated benzene derivatives Trifluoromethanesulfonic acid, 120°C, 6 h Methylsulfonyl substituted benzene High

*Note: This method is more relevant for methylsulfonyl derivatives but provides insight into sulfonylation chemistry related to methylsulfanyl compounds.

Q & A

Q. What are the common synthetic routes for 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Fluorination and Methoxylation : Start with fluorobenzene derivatives, introducing methoxy groups via nucleophilic aromatic substitution (e.g., using NaOMe under anhydrous conditions).

Sulfonation : React with chlorosulfonic acid to form a sulfonyl chloride intermediate, followed by treatment with methylthiol (CH₃SH) to introduce the methylsulfanyl group .

Optimization : Yields depend on temperature (50–80°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry of reagents.

Example Reaction Conditions Table:

StepReagentsTemperatureSolventYield (%)
FluorinationNaF, Cu catalyst120°CDMF65–75
MethoxylationNaOMe, KI80°CMeOH70–85
SulfonationClSO₃H, CH₃SH0–5°CCH₂Cl₂50–60

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for distinct signals: fluorine-induced splitting (~6.8–7.2 ppm for aromatic protons), methoxy singlet (~3.8 ppm), and methylsulfanyl protons (~2.5 ppm).
    • ¹³C NMR : Identify carbons adjacent to electronegative groups (e.g., C-F at ~160 ppm, C-O at ~55 ppm).
  • IR : Confirm S-CH₃ (2550 cm⁻¹, C-S stretch) and methoxy (1250 cm⁻¹, C-O) groups.
  • Mass Spectrometry : Molecular ion peak at m/z 202 (C₈H₈FOS) with fragments at m/z 169 (loss of -SCH₃) .

Q. What is the correct IUPAC nomenclature and common naming conventions for this compound?

Methodological Answer:

  • IUPAC Name : this compound.
  • Common Conventions :
    • Substituents are numbered based on Cahn-Ingold-Prelog priority (fluoro > methoxy > methylsulfanyl).
    • Alternative names: 1-(Methylthio)-4-fluoro-2-methoxybenzene (using "thio" for sulfur) .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in solvents like ethanol or hexane to obtain single crystals.
  • Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Software : Refinement via SHELXL for small-molecule structures; hydrogen bonding and torsional angles analyzed using ORTEP-3 for visualization .
  • Key Findings :
    • Dihedral angles between aromatic rings and substituents (e.g., 16.96° for methoxy-phenyl interactions).
    • Intramolecular hydrogen bonds (e.g., C–H⋯S) stabilizing conformation .

Q. How do computational models predict the reactivity and interactions of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; methylsulfanyl groups may enhance hydrophobic binding.
  • Solubility Prediction : LogP values (~2.8) indicate moderate lipophilicity, suitable for membrane penetration .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Data Harmonization :
    • Standardize assay conditions (e.g., pH, temperature) to minimize variability.
    • Use positive controls (e.g., known inhibitors for antimicrobial assays).
  • Structural Analogs : Compare activity of derivatives (e.g., replacing -SCH₃ with -SO₂CH₃) to identify critical functional groups.
  • Meta-Analysis : Pool data from multiple studies to assess trends (e.g., IC₅₀ values against cancer cell lines) .

Q. How does the methylsulfanyl group influence electronic properties and reactivity?

Methodological Answer:

  • Electron Donation : The -SCH₃ group is weakly electron-donating via hyperconjugation, altering aromatic ring electron density (confirmed by Hammett σ values).
  • Oxidative Stability : Prone to oxidation to sulfoxide (-SOCH₃) under mild conditions (e.g., H₂O₂ in acetic acid), impacting reactivity in subsequent reactions .

Q. What are the challenges in optimizing synthetic routes for scale-up?

Methodological Answer:

  • Purification : Chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures).
  • Byproduct Mitigation : Monitor sulfonic acid derivatives (common side products) via TLC and adjust stoichiometry of CH₃SH.
  • Safety : Handle CH₃SH (toxic gas) in closed systems with scrubbers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
Reactant of Route 2
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4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

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